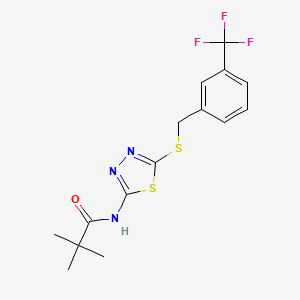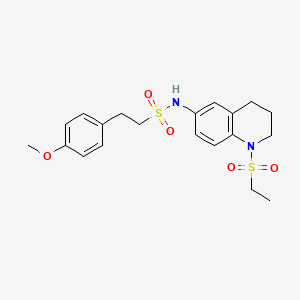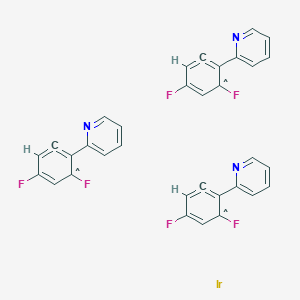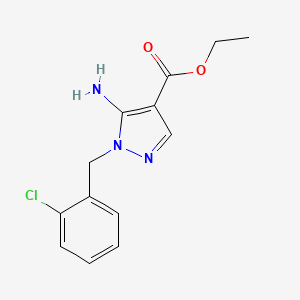![molecular formula C28H24N6O4S B2384703 1-[6-[(3-Nitrophenyl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline-3-carbonyl]piperidine-4-carboxamide CAS No. 443349-36-8](/img/structure/B2384703.png)
1-[6-[(3-Nitrophenyl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline-3-carbonyl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of quinazoline . Quinazoline derivatives constitute a large group of chemicals with a wide range of biological properties . Many quinazoline derivatives are approved for antitumor clinical use . The character of these depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .
Synthesis Analysis
The synthesis of quinazoline was first reported through decarboxylation of 2-carboxy derivative by August Bischler and Lang in 1895 . Anthranilic acid on treatment with amide resulted in 4-oxo-3,4-dihydroquinazolies by Niementowski synthesis .Molecular Structure Analysis
The molecular formula of the compound is C28H24N6O4S. It has a nitrophenyl substituent and a rigid cyclic system -OCH 2 CH 2 - on the quinazoline ring .Chemical Reactions Analysis
The most potent derivative, with a nitrophenyl substituent and a rigid cyclic system -OCH 2 CH 2 - on the quinazoline ring, exhibited 100-fold higher cytotoxicity, in comparison with erlotinib .Physical And Chemical Properties Analysis
The compound has a molecular weight of 540.6. More specific physical and chemical properties are not available in the sources I found.Scientific Research Applications
- Field : Medicinal Chemistry
- Application Summary : Quinazoline derivatives, which share a similar structure with the compound you mentioned, have been explored for their antitumor activity . In one study, 35 novel 2,4,6-trisubstituted quinazoline derivatives were designed and synthesized .
- Methods : The antitumor activity of these compounds was evaluated in vitro. The compounds were tested against MGC-803 cells .
- Results : Among the tested compounds, compound 19n exhibited the best anti-proliferative activity against MGC-803 cells with an IC50 of 4.61 μM . It was found to inhibit the cloning formation of MGC-803 cells, induce apoptosis in a concentration-dependent manner, and arrest the MGC-803 cell cycle in the G0/G1 phase .
- Field : Medicinal Chemistry
- Application Summary : Imidazole, a five-membered heterocyclic moiety, is known for its broad range of chemical and biological properties . It is an important synthon in the development of new drugs .
- Methods : Various synthetic routes have been developed for imidazole and its derived products .
- Results : Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Antitumor Activity
Therapeutic Potential
- Field : Biochemistry
- Application Summary : Compounds similar to the one you mentioned have been studied for their ability to bind to proteins . This is important in drug discovery, as the ability of a compound to bind to a target protein can influence its therapeutic potential .
- Methods : The methods used to study protein-ligand binding often involve computational modeling and experimental techniques such as X-ray crystallography .
- Results : The results of these studies can provide valuable information about the binding affinity of the compound, which can be used to predict its potential therapeutic effects .
- Field : Pharmacology
- Application Summary : Quinazoline derivatives, which share a similar structure with the compound you mentioned, have been explored for their chemotherapeutic value . These compounds have been used in the treatment of various types of cancer .
- Methods : The chemotherapeutic value of these compounds is often evaluated using in vitro and in vivo models of cancer .
- Results : The results of these studies can provide valuable information about the therapeutic potential of the compound .
Protein-Ligand Binding
Chemotherapeutic Value
- Field : Medicinal Chemistry
- Application Summary : Imidazole, a five-membered heterocyclic moiety, is known for its broad range of chemical and biological properties . It has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antiviral .
- Methods : Various synthetic routes have been developed for imidazole and its derived products .
- Results : There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as enviroxime (antiviral) .
- Field : Medicinal Chemistry
- Application Summary : Imidazole derivatives show different biological activities such as antibacterial .
- Methods : Various synthetic routes have been developed for imidazole and its derived products .
- Results : There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as metronidazole, nitroso-imidazole (bactericidal) .
Antiviral Activity
Antibacterial Activity
Safety And Hazards
The compound is not intended for human or veterinary use. It is for research use only.
Future Directions
properties
IUPAC Name |
1-[6-[(3-nitrophenyl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline-3-carbonyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N6O4S/c29-25(35)18-10-12-32(13-11-18)27(36)19-8-9-21-23(15-19)31-28(33-24-7-2-1-6-22(24)30-26(21)33)39-16-17-4-3-5-20(14-17)34(37)38/h1-9,14-15,18H,10-13,16H2,(H2,29,35) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHYDCVFCBFUIPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CC3=C(C=C2)C4=NC5=CC=CC=C5N4C(=N3)SCC6=CC(=CC=C6)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N6O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[6-[(3-Nitrophenyl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline-3-carbonyl]piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(2,4-dimethoxyphenyl)-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide](/img/structure/B2384629.png)
![4-((naphthalen-1-ylmethyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2384632.png)

![5-(2-chloro-4-nitrophenyl)-N-[4-(pyridin-4-ylmethyl)phenyl]furan-2-carboxamide](/img/structure/B2384636.png)
![2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2384638.png)
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2384639.png)
![5-[3-(Azepan-1-yl)-3-oxopropyl]pyrazolo[1,5-a]pyrazin-4-one](/img/no-structure.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-imidazole-5-carboxamide](/img/structure/B2384643.png)